3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride
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Overview
Description
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring, a phenol group, and a methylaminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenol group. The methylaminomethyl substituent is then added through a series of reactions that may include alkylation and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the cyclohexyl ring or the methylaminomethyl substituent.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups.
Scientific Research Applications
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride include other cyclohexyl derivatives and phenol-containing compounds. Examples include:
- 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol
- 3-[(1R,2R)-2-(ethylaminomethyl)cyclohexyl]phenol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651312-76-4 |
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Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11;/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3;1H/t12-,14-;/m0./s1 |
InChI Key |
LLVARYHPADNZMH-KYSPHBLOSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CNCC1CCCCC1C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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